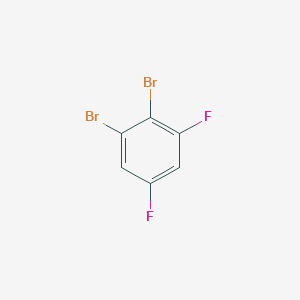

1,2-Dibromo-3,5-difluorobenzene

Descripción general

Descripción

1,2-Dibromo-3,5-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2. It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,2 and 3,5 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3,5-difluorobenzene can be synthesized through several methods. One common method involves the bromination of 3,5-difluoroaniline, followed by diazotization and subsequent bromination . The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process requires precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production .

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling Reactions

DBDFB undergoes site-selective Suzuki-Miyaura reactions with arylboronic acids to form difluorinated ortho-terphenyls.

Reaction Conditions:

- Catalyst: Palladium-based (e.g., Pd(PPh₃)₄)

- Base: Sodium carbonate (Na₂CO₃)

- Solvent: Water/dimethylformamide (DMF)

- Temperature: 80–120°C

Key Observations:

- Mono-substitution: Reaction with one equivalent of arylboronic acid yields 2-bromo-3,5-difluoro-biphenyls .

- Di-substitution: Use of two equivalents results in difluorinated ortho-terphenyls with distinct aryl groups at positions 1 and 2 .

- Site Selectivity: Fluorine substituents stabilize intermediates, directing substitution to ortho positions relative to bromine .

Table: Product Comparison

| Reaction Type | Product | Yield | Reference |

|---|---|---|---|

| Mono-substitution | 2-Bromo-3,5-difluoro-biphenyl | ~75% | |

| Di-substitution | Difluorinated ortho-terphenyls | ~60–70% |

Sonogashira Coupling Reactions

DBDFB participates in Sonogashira reactions with terminal alkynes, showing regioselectivity due to steric and electronic effects.

Reaction Conditions:

- Catalyst: Pd/Cu(I) (e.g., PdCl₂ with CuI)

- Base: Triethylamine (Et₃N)

- Solvent: THF/DMF

- Temperature: 60–80°C

Key Observations:

- Site Selectivity: Substitution occurs predominantly at position 1 due to steric hindrance at position 2 .

- Product Formation: Aryl alkynes (e.g., phenylacetylene) yield 1-alkynyl-3,5-difluorobenzene derivatives .

Nucleophilic Aromatic Substitution (SN_{\text{N}}NAr)

Under basic conditions, DBDFB undergoes substitution of bromine atoms by hydroxyl or other nucleophiles.

Reaction Conditions:

- Nucleophile: Sodium hydroxide (NaOH)

- Solvent: Water/THF

- Temperature: 50°C

Mechanism:

- The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack.

- Selective substitution occurs at position 2, as the intermediate is stabilized by resonance with adjacent fluorine groups .

Product: 1-Bromo-2-hydroxy-3,5-difluorobenzene .

Lithiation and Bromine-Lithium Exchange

DBDFB reacts with organolithium reagents (e.g., BuLi) to form aryl lithium intermediates.

Reaction Conditions:

- Reagent: BuLi in THF/hexane

- Temperature: -78°C

Key Observations:

- Bromine-Lithium Exchange: Substitution of bromine at position 2 yields 3,4-difluorophenyllithium, which reacts with aldehydes/ketones (e.g., acetone) to form tertiary alcohols .

- Autometallation: In THF, lithium intermediates can undergo further metallation at position 1, leading to complex product mixtures .

Table: Reaction Pathways

| Pathway | Intermediate | Final Product | Reference |

|---|---|---|---|

| Direct substitution | 3,4-Difluorophenyllithium | 2-(3,4-Difluorophenyl)propan-2-ol | |

| Autometallation | 1,2-Difluorobenzene + LiBr | 2-(2,3-Difluorophenyl)propan-2-ol |

Nitration and Functionalization

DBDFB undergoes nitration under acidic conditions, enabling further functionalization.

Reaction Conditions:

- Nitration agent: HNO₃/H₂SO₄

- Temperature: 0°C

Product: 2,5-Dibromo-3,4-difluoro-1-nitrobenzene .

Metallation and Cross-Coupling

DBDFB can be metallated with LDA to generate aryl lithium intermediates, which are versatile in cross-coupling reactions.

Reaction Conditions:

- Base: LDA (lithium diisopropylamide)

- Solvent: THF

- Temperature: -78°C

Key Observations:

Aplicaciones Científicas De Investigación

Organic Synthesis

DBDFB serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atoms in DBDFB can be replaced by nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide under basic conditions.

- Coupling Reactions : DBDFB is often utilized in Sonogashira coupling reactions, which are essential for forming carbon-carbon bonds. This reaction typically involves palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.

These reactions enable chemists to create a diverse array of substituted benzene derivatives, which are pivotal in developing new materials and pharmaceuticals.

Pharmaceutical Development

In pharmaceutical research, DBDFB is instrumental for:

- Drug Design : It acts as a building block for synthesizing compounds that target specific biological pathways. The fluorine atoms enhance the lipophilicity and stability of the resulting compounds, which can improve drug efficacy.

- Intermediate Production : DBDFB is used to produce various pharmaceutical intermediates, contributing to the development of drugs with enhanced therapeutic profiles.

Material Science

DBDFB is employed in the formulation of advanced materials:

- Polymers : Its unique functional groups make it suitable for creating polymers with specific thermal and chemical resistance properties.

- Liquid Crystals : The compound's structure allows it to be used in developing liquid crystals for display technologies.

Environmental Research

DBDFB plays a role in environmental chemistry studies:

- Behavior of Brominated Compounds : Researchers utilize DBDFB to understand the fate and behavior of brominated compounds in ecosystems, particularly their persistence and potential toxicity.

- Fluorinated Compound Studies : As a fluorinated compound, DBDFB aids in exploring the properties and environmental impact of fluorinated derivatives.

Case Studies and Research Findings

Several studies have documented the applications of DBDFB:

- Synthesis of Antiviral Agents : A study demonstrated that DBDFB was used as an intermediate in synthesizing antiviral compounds targeting viral replication mechanisms.

- Development of High-Performance Polymers : Research indicated that incorporating DBDFB into polymer matrices enhanced thermal stability and mechanical properties.

- Environmental Impact Assessments : Studies have investigated the degradation pathways of brominated compounds like DBDFB in aquatic environments, providing insights into their ecological risks.

Mecanismo De Acción

The mechanism of action of 1,2-dibromo-3,5-difluorobenzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. In coupling reactions, the compound forms carbon-carbon bonds through the action of palladium catalysts .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dibromo-2,5-difluorobenzene: Similar in structure but with different substitution positions.

1,3-Dibromo-2,5-difluorobenzene: Another isomer with different substitution positions.

Uniqueness

1,2-Dibromo-3,5-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in selective organic transformations and in the synthesis of specialized chemical products .

Actividad Biológica

1,2-Dibromo-3,5-difluorobenzene (DBDFB), with the molecular formula CHBrF and a molecular weight of 271.88 g/mol, is primarily recognized as a synthetic intermediate in organic chemistry. Its biological activity is largely indirect, stemming from its role in the synthesis of other biologically active compounds rather than exhibiting direct pharmacological effects itself.

DBDFB is characterized by its two bromine and two fluorine substituents on a benzene ring, which significantly influence its reactivity and interaction with biological systems. The compound undergoes nucleophilic aromatic substitution reactions, where nucleophiles replace one or both bromine atoms on the aromatic ring. The presence of electron-withdrawing fluorine atoms enhances the reactivity of the bromine substituents, making DBDFB a useful building block for synthesizing more complex molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHBrF |

| Molecular Weight | 271.88 g/mol |

| Boiling Point | 209 °C |

| Melting Point | 36 °C |

| Toxicity | H301 (Toxic if swallowed), H315 (Causes skin irritation) |

Biological Applications and Case Studies

While DBDFB itself does not exhibit significant biological activity, it serves as a precursor for various compounds that do. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals. The following case studies illustrate its applications in organic synthesis:

- Synthesis of Pharmaceuticals : DBDFB has been employed in the synthesis of compounds with potential therapeutic effects. For example, it can serve as an intermediate in creating fluorinated analogs of existing drugs, enhancing their bioavailability and efficacy.

- Agrochemical Development : Research has indicated that derivatives synthesized from DBDFB exhibit herbicidal properties. The introduction of fluorine atoms often increases the lipophilicity of these compounds, improving their absorption and effectiveness in agricultural applications.

- Material Science : DBDFB is also used in developing materials for organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for creating efficient light-emitting materials that can be used in display technologies.

Pharmacokinetics and Toxicology

The pharmacokinetics of DBDFB are not well-documented due to its role as an intermediate rather than a direct therapeutic agent. However, like many halogenated compounds, it may exhibit cytotoxic properties depending on its concentration and exposure duration.

Environmental Impact and Safety Considerations

DBDFB poses potential environmental hazards due to its toxicity profile. It is classified as toxic if swallowed and can cause skin irritation upon contact . Proper handling procedures must be followed to mitigate exposure risks during laboratory synthesis or application.

Propiedades

IUPAC Name |

1,2-dibromo-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNJPUNFZFOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905919 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139215-43-3, 10105-60-9 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.